1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a phenyl group and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that the nitrogen atoms (n1 and n2) of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid involves interactions with its targets, leading to changes in their function. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, affecting the biochemical pathways in which the enzyme is involved.
Biochemical Analysis
Biochemical Properties
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has been found to interact with enzymes such as carbonic anhydrase-II . The compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes at the molecular level. For instance, it has been found to inhibit the carbonic anhydrase-II enzyme through direct binding with the active site residues .
Metabolic Pathways
Triazole compounds are known to play a vital role in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between phenyl azide and propiolic acid under copper-catalyzed conditions. The reaction typically proceeds via a 1,3-dipolar cycloaddition mechanism, forming the triazole ring. The reaction conditions often include the use of copper(I) iodide as a catalyst and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the reaction’s yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products:
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-4-carboxylic acid
- 1H-1,2,3-Triazole-5-carboxylic acid
- 4-Phenyl-1H-1,2,3-triazole
- 1H-1,2,4-Triazole-3-carboxylic acid
Comparison: 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of both a phenyl group and a carboxylic acid group on the triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity to biological targets and increased chemical reactivity. In contrast, other similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
IUPAC Name |
3-phenyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-6-10-11-12(8)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNBQRMKJSODLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384322 | |
Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15966-72-0 | |
Record name | 1-Phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50384322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-1,2,3-triazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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